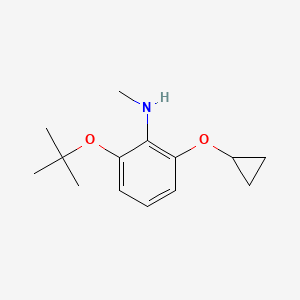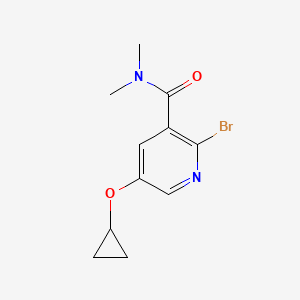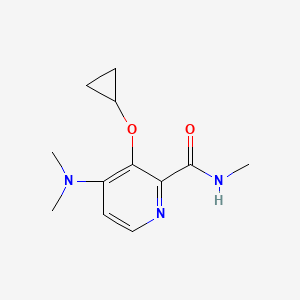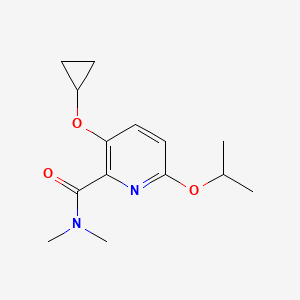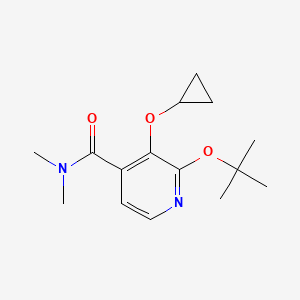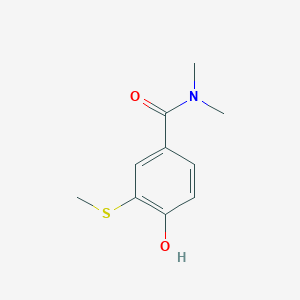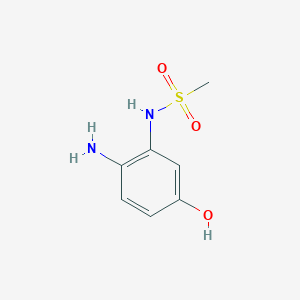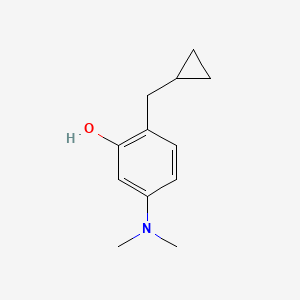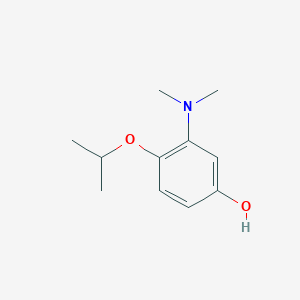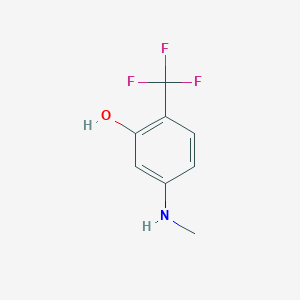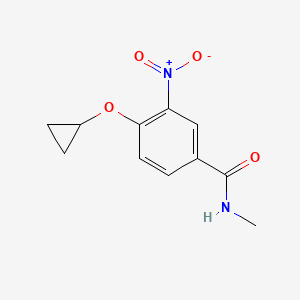
4-Cyclopropoxy-N-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C11H12N2O4 It is a member of the nitrobenzamide family, characterized by the presence of a nitro group (-NO2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide typically involves the nitration of a benzamide derivative. One common method involves the reaction of 4-cyclopropoxybenzoyl chloride with methylamine in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Preparation of 4-cyclopropoxybenzoyl chloride.
- Reaction with methylamine to form the corresponding benzamide.
- Nitration of the benzamide to introduce the nitro group.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-N-methyl-3-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
4-Cyclopropoxy-N-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
N-cyclopropyl-4-methyl-3-nitrobenzamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
N-cyclopentyl-4-methyl-3-nitrobenzamide: Contains a cyclopentyl group instead of a cyclopropoxy group.
N-cyclohexyl-4-methyl-3-nitrobenzamide: Contains a cyclohexyl group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-N-methyl-3-nitrobenzamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group may impart different steric and electronic properties compared to other similar compounds, potentially leading to distinct interactions with molecular targets.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
4-cyclopropyloxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)7-2-5-10(17-8-3-4-8)9(6-7)13(15)16/h2,5-6,8H,3-4H2,1H3,(H,12,14) |
InChIキー |
LEWAXRUWOSXBLV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


